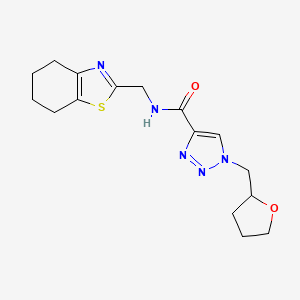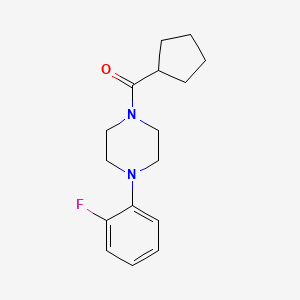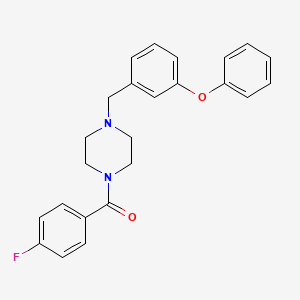![molecular formula C22H23FN4O B6102518 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide, also known as FBMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FBMPP is a proline amide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of the endocannabinoid system. This compound has been shown to bind to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor has been implicated in various physiological processes, including pain modulation, appetite regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in a rat model of arthritis. This compound also increased the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, in the brain of mice. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized from ethanol. This compound also has a well-defined chemical structure, which makes it easy to identify and characterize. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide. One direction is to further investigate its potential therapeutic applications, particularly in diseases that are associated with inflammation, seizures, and neuropathic pain. Another direction is to elucidate its mechanism of action, particularly its interaction with the endocannabinoid system. Further studies may also explore the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and toxicity profiles. Finally, the synthesis of this compound derivatives may lead to the development of more potent and selective compounds for therapeutic use.
合成法
The synthesis of 1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide involves the reaction of 4-fluorobenzylamine with 4-(2-methyl-1H-imidazol-1-yl)benzoyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then treated with proline amide to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学的研究の応用
1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in a rat model of arthritis, where it reduced paw edema and inflammatory cytokine levels. This compound also exhibited anticonvulsant activity in a mouse model of seizures, where it increased the seizure threshold and reduced the duration of seizures. In addition, this compound has been shown to have analgesic effects in a rat model of neuropathic pain, where it reduced mechanical hypersensitivity and thermal hyperalgesia.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-16-24-12-14-27(16)20-10-8-19(9-11-20)25-22(28)21-3-2-13-26(21)15-17-4-6-18(23)7-5-17/h4-12,14,21H,2-3,13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITONEYSMOPNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6102455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)



![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)